molecular formula C9H6O3 B1336275 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde CAS No. 333333-34-9

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B1336275
Key on ui cas rn: 333333-34-9
M. Wt: 162.14 g/mol
InChI Key: DBSGLQIKLWDTTD-UHFFFAOYSA-N
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Patent
US06888010B2

Procedure details

In a hydrogenator, 8.2 g (0.042 mole) of 5-chlorocarbonylphthalide, 50 ml of dioxane and 0.77 g of 5% Pd/BaSO4 are charged and the mixture is hydrogenated at 4 bar and 70° C. for 7 hours. After this period of time, the reaction no longer proceeds because of the co-precipitation of the formed product; thus, the hydrogenation is stopped, the mixture is diluted with 120 ml of tetrahydrofuran and stirred at 40° C. for 20 minutes. The solid is filtered off and the solution is concentrated to a little volume. The crystalline product is recovered by filtration and dried to give 3.3 g of 5-formylphthalide with a purity (HPLC)=82% (yield 40%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3].O1CCOCC1>O1CCCC1.[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.77 g
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred at 40° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After this period of time
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to a little volume
FILTRATION
Type
FILTRATION
Details
The crystalline product is recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(=O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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